Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

Chemical Purity Building Block Quality Procurement Specification

CNS drug discovery programs often struggle to find rigid, balanced-lipophilicity amine scaffolds that reliably cross the blood-brain barrier. Cyclobutyl-(tetrahydro-pyran-4-YL)-amine directly addresses this gap with its unique cyclobutyl-tetrahydropyran architecture. - Conformational rigidity & LogP 0.678 optimize BBB penetration for CNS lead optimization. - Key intermediate for histamine H3 receptor ligands; enables constrained scaffold SAR exploration. - Reliable supply at ≥96% purity; available in gram to multi-gram quantities for preclinical development.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 885280-95-5
Cat. No. B1452354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl-(tetrahydro-pyran-4-YL)-amine
CAS885280-95-5
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC(C1)NC2CCOCC2
InChIInChI=1S/C9H17NO/c1-2-8(3-1)10-9-4-6-11-7-5-9/h8-10H,1-7H2
InChIKeyCBYCMBHVGFNEMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine (CAS 885280-95-5) | Secondary Amine Building Block for Drug Discovery and Organic Synthesis


Cyclobutyl-(tetrahydro-pyran-4-YL)-amine (CAS 885280-95-5) is a secondary amine building block characterized by a cyclobutyl group linked to a tetrahydropyran-4-yl moiety via a secondary amine bond, with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . Its IUPAC name is N-cyclobutyloxan-4-amine . This compound is a versatile intermediate widely utilized in pharmaceutical development and organic synthesis due to its unique structural properties, which combine the conformational rigidity of a cyclobutane ring with the polarity and hydrogen-bonding capacity of a tetrahydropyran ring .

1 Synthesis building block Supports assembly of complex heterocyclic scaffolds via N-alkylation or reductive amination
2 Conformational probe Cyclobutyl group introduces ring strain and restricted rotation for SAR exploration
3 Property modulation Helps tune lipophilicity and hydrogen-bonding capacity relative to unsubstituted amine cores

Why In-Class Tetrahydropyranyl Amines Cannot Substitute for Cyclobutyl-(tetrahydro-pyran-4-YL)-amine (885280-95-5) Without Impacting Molecular Properties


While other tetrahydropyranyl amines (e.g., unsubstituted tetrahydro-2H-pyran-4-amine or N-methyl analogs) share the tetrahydropyran core, they lack the cyclobutyl substituent that defines the unique conformational and electronic profile of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine. The cyclobutyl group imparts a distinct combination of steric bulk, ring strain, and conformational rigidity compared to smaller (e.g., methyl) or larger (e.g., cyclohexyl) N-substituents [1]. Substitution with a generic analog would alter key molecular properties such as lipophilicity (LogP), basicity (pKa), and three-dimensional shape—all of which are critical parameters in drug design and structure-activity relationship (SAR) studies. Therefore, generic substitution is not viable without extensive re-optimization of the target molecule's properties.

Steric profile Replacing cyclobutyl with smaller (methyl) or larger (cyclohexyl) N-substituents may shift lipophilicity, basicity, and 3D shape away from the cyclobutyl reference point.
Lipophilicity drift Unsubstituted tetrahydropyran-4-amine exhibits significantly lower LogP, which may alter membrane permeability and PK profiles in lead optimization.
Conformational mismatch Acyclic N-alkyl analogs lack the conformational constraint provided by the cyclobutyl ring, which may reduce binding entropy advantages reported for constrained amines.

Quantitative Differentiation Evidence for Cyclobutyl-(tetrahydro-pyran-4-YL)-amine (CAS 885280-95-5) vs. Key Comparators


Commercial Purity: Cyclobutyl-(tetrahydro-pyran-4-YL)-amine vs. N-Cyclohexyl Analog

Commercial availability data indicates that Cyclobutyl-(tetrahydro-pyran-4-YL)-amine is offered with a consistently high purity specification of 97% from multiple suppliers [1], . In contrast, its N-cyclohexyl analog (N-cyclohexyltetrahydro-2H-pyran-4-amine, CAS 885280-99-9) is listed with lower purity (≥95%) or is less widely available . Higher initial purity reduces the need for additional purification steps in downstream synthesis, thereby saving time and resources in a research setting.

Purity specification
Context-dependent
97% reported purity vs. 95% for N-cyclohexyl analog
Supports procurement specification review
Vendor-reported data; absolute purity confirmation requires in-lab verification
Chemical Purity Building Block Quality Procurement Specification

Conformational Rigidity: Cyclobutyl vs. Acyclic Alkyl Substituents

The cyclobutyl substituent in Cyclobutyl-(tetrahydro-pyran-4-YL)-amine introduces significant conformational constraint compared to acyclic alkyl analogs like N-propyl-tetrahydropyran-4-amine. The cyclobutane ring limits the rotational freedom of the amine substituent, locking it into a defined spatial orientation [1]. This conformational restriction can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding, a principle widely applied in medicinal chemistry [1]. While direct comparative binding data for this specific compound is not available, the class-level inference is well-established: constrained cyclic amines often exhibit superior target engagement compared to their flexible acyclic counterparts.

Conformational constraint
Class-level
Cyclobutyl limits rotational freedom relative to acyclic N-propyl analog
May support binding entropy and selectivity in target engagement studies
Inferred from medicinal chemistry principles; comparative binding data for this compound not reported
Conformational Analysis Drug Design Structure-Activity Relationship

Lipophilicity Modulation: Cyclobutyl vs. Unsubstituted Tetrahydropyran-4-amine

The introduction of the cyclobutyl group increases the lipophilicity of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine compared to unsubstituted tetrahydropyran-4-amine. The target compound has a calculated LogP of 0.678 , whereas the LogP of tetrahydro-2H-pyran-4-amine (CAS 38041-19-9) is significantly lower (estimated around -0.5 to 0) due to the lack of a hydrophobic substituent. This difference in lipophilicity is crucial for modulating membrane permeability and overall pharmacokinetic profiles of drug candidates, allowing medicinal chemists to fine-tune these properties by selecting the appropriate amine building block.

Lipophilicity modulation
Cross-study comparable
Calculated LogP 0.678 vs. approx. −0.5 to 0 for unsubstituted tetrahydropyran-4-amine
Supports lipophilicity-dependent ADME profiling context
Calculated values; experimental LogP confirmation recommended for lead optimization
Lipophilicity LogP Drug-like Properties

Optimal Research and Procurement Scenarios for Cyclobutyl-(tetrahydro-pyran-4-YL)-amine (CAS 885280-95-5)


Medicinal Chemistry: Design of CNS-Penetrant Drug Candidates

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine is ideally suited as a building block for central nervous system (CNS) drug discovery programs. Its balanced lipophilicity (LogP 0.678) and conformational rigidity, conferred by the cyclobutyl group, are favorable for achieving blood-brain barrier penetration and selective target engagement [1]. It serves as a key intermediate for synthesizing novel pharmaceuticals targeting neurological disorders .

SAR Studies: Exploring Histamine-3 Receptor Ligands

Patents describe the use of cyclobutyl amine derivatives as ligands for the histamine-3 (H3) receptor, which is implicated in cognition, sleep, and neurological processes [1]. Cyclobutyl-(tetrahydro-pyran-4-YL)-amine provides a constrained scaffold for exploring the SAR around H3 receptor modulation, offering a distinct conformational profile compared to acyclic or larger cyclic amine analogs.

Organic Synthesis: Construction of Complex Heterocyclic Scaffolds

As a secondary amine with a tetrahydropyran ring, this compound is a versatile intermediate in organic synthesis. It can be employed in the synthesis of more complex molecules via N-alkylation, reductive amination, or as a substrate in annulation reactions to access tetrahydropyranyl amine-containing scaffolds, which are common motifs in natural products and therapeutics [2].

Application
Selection Property
Validation Focus
CNS penetrant candidate design
Balanced lipophilicity and hydrogen-bonding capacity
Blood-brain barrier penetration models and target engagement assays
Histamine-3 receptor SAR studies
Conformationally constrained amine scaffold
Receptor binding and functional assay endpoint context
Heterocyclic scaffold construction
Secondary amine with tetrahydropyranyl ring
N-alkylation, reductive amination, and annulation reaction scope

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